(2-methyl-1H-imidazol-4-yl)methanamine
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Overview
Description
(2-methyl-1H-imidazol-4-yl)methanamine is a heterocyclic organic compound featuring an imidazole ring substituted with a methyl group at the 2-position and a methanamine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1H-imidazol-4-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylimidazole with formaldehyde and ammonia, leading to the formation of the desired product. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or water to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-1H-imidazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxaldehyde, while substitution reactions can produce a variety of N-substituted imidazole derivatives.
Scientific Research Applications
(2-methyl-1H-imidazol-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Industry: The compound is utilized in the production of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of (2-methyl-1H-imidazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or acting as a catalyst in biochemical reactions. The methanamine group can form hydrogen bonds or ionic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound, lacking the methyl and methanamine substitutions.
2-methylimidazole: Similar structure but without the methanamine group.
4-methylimidazole: Similar structure but with the methyl group at the 4-position instead of the 2-position.
Uniqueness
(2-methyl-1H-imidazol-4-yl)methanamine is unique due to the presence of both the methyl and methanamine groups, which confer distinct chemical and biological properties. These substitutions enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2-methyl-1H-imidazol-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-7-3-5(2-6)8-4/h3H,2,6H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGDNOXAJIGIFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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